Verapamil Ethyl Methanethiosulfonate, Bromide
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Overview
Description
Verapamil Ethyl Methanethiosulfonate, Bromide is a chemical compound with the molecular formula C30H45N2O6S2Br and a molecular weight of 673.72 g/mol . It is a derivative of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Verapamil Ethyl Methanethiosulfonate, Bromide is a chemical useful for mapping the pore region of L-type calcium channels . These channels are the primary targets of this compound. L-type calcium channels play a crucial role in various physiological processes, including muscle contraction, hormone secretion, and neurotransmission .
Mode of Action
It is known that verapamil, a related compound, acts as anL-type calcium channel blocker . It is likely that this compound interacts with its targets in a similar manner, blocking the influx of calcium ions into cells and thereby affecting cellular functions that depend on calcium signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving calcium signaling. By blocking L-type calcium channels, this compound can disrupt the normal flow of calcium ions into cells, which can have downstream effects on a variety of cellular processes . .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as an L-type calcium channel blocker. By inhibiting these channels, the compound can affect calcium-dependent cellular processes, potentially leading to changes in cell function . .
Biochemical Analysis
Biochemical Properties
Verapamil Ethyl Methanethiosulfonate, Bromide interacts with L-type calcium channels and Kv1.3 potassium channels . The nature of these interactions involves the compound mapping the pore region of these channels .
Cellular Effects
It is known that Verapamil, the parent compound, has been associated with lower fasting blood glucose levels among middle-aged and older adults with diabetes .
Molecular Mechanism
It is known to be useful for mapping the pore region of L-type calcium channels and Kv1.3 potassium channels .
Metabolic Pathways
Verapamil, the parent compound of this compound, is subject to extensive oxidative metabolism mediated by cytochrome P450 enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verapamil Ethyl Methanethiosulfonate, Bromide involves multiple steps, starting from Verapamil. The key steps include the introduction of the ethyl methanethiosulfonate group and the bromide ion. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are optimized for efficiency and cost-effectiveness, often involving automated systems and advanced analytical techniques for monitoring the reactions .
Chemical Reactions Analysis
Types of Reactions
Verapamil Ethyl Methanethiosulfonate, Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethyl methanethiosulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Verapamil Ethyl Methanethiosulfonate, Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is used in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: Research on this compound contributes to understanding the pharmacological properties and potential therapeutic uses of calcium channel blockers.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Verapamil: The parent compound, used primarily as a calcium channel blocker.
Diltiazem: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with different pharmacological properties
Uniqueness
This modification distinguishes it from other calcium channel blockers and may provide additional insights into the structure-activity relationships of these compounds .
Properties
IUPAC Name |
[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methyl-(2-methylsulfonylsulfanylethyl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N2O6S2.BrH/c1-23(2)30(22-31,25-11-13-27(36-5)29(21-25)38-7)15-9-16-32(3,18-19-39-40(8,33)34)17-14-24-10-12-26(35-4)28(20-24)37-6;/h10-13,20-21,23H,9,14-19H2,1-8H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUKZMOMCQMWEQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC[N+](C)(CCC1=CC(=C(C=C1)OC)OC)CCSS(=O)(=O)C)(C#N)C2=CC(=C(C=C2)OC)OC.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45BrN2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676195 |
Source
|
Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353270-25-4 |
Source
|
Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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